2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is a complex organic compound that features a benzamide core linked to a tetramethylpiperidine moiety and a prop-2-enylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Tetramethylpiperidine Moiety: The tetramethylpiperidine group is introduced via nucleophilic substitution reactions, often using 2,2,6,6-tetramethylpiperidine as a starting material.
Attachment of the Prop-2-enylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to enhance reaction efficiency and yield. For example, the use of micro fixed-bed reactors can significantly improve mass transfer and reaction rates, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to reduce the double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: TEMPO, copper catalysts, and oxygen are commonly used for oxidation reactions.
Reduction: Hydrogen gas with palladium or platinum catalysts is used for reduction.
Substitution: Alkyl halides, amines, and other nucleophiles are used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated hydrocarbons and reduced amides.
Substitution: Various substituted benzamides and piperidines.
Scientific Research Applications
2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory responses, and other cellular processes through its chemical reactivity and structural properties.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,3-benzenedicarboxamide: A related compound with similar structural features but different functional groups.
2,2,6,6-Tetramethylpiperidin-1-yl)oxidanyl (TEMPO): A stable radical used in various oxidation reactions.
Uniqueness
2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to its combination of a benzamide core, a tetramethylpiperidine moiety, and a prop-2-enylsulfanyl group
Properties
IUPAC Name |
2-prop-2-enylsulfanyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2OS/c1-6-11-23-16-10-8-7-9-15(16)17(22)20-14-12-18(2,3)21-19(4,5)13-14/h6-10,14,21H,1,11-13H2,2-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJKRCCMEYTOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2SCC=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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